molecular formula C22H47O5P B15175877 Bis(2-butoxyethyl) isodecyl phosphite CAS No. 93843-25-5

Bis(2-butoxyethyl) isodecyl phosphite

Cat. No.: B15175877
CAS No.: 93843-25-5
M. Wt: 422.6 g/mol
InChI Key: GWCPZKURSNTMCF-UHFFFAOYSA-N
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Description

Bis(2-butoxyethyl) isodecyl phosphite: is an organophosphorus compound with the molecular formula C22H47O5P . It is commonly used as an antioxidant and stabilizer in various industrial applications, particularly in the stabilization of polymers .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of bis(2-butoxyethyl) isodecyl phosphite typically involves the reaction of isodecyl alcohol with phosphorus trichloride , followed by the addition of 2-butoxyethanol . The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: : Industrial production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for high yield and purity, often involving distillation and purification steps to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: : Bis(2-butoxyethyl) isodecyl phosphite undergoes various chemical reactions, including oxidation , reduction , and substitution reactions.

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of phosphates and phosphonates .

Mechanism of Action

Mechanism: : Bis(2-butoxyethyl) isodecyl phosphite functions as an antioxidant by decomposing hydroperoxides, which are harmful by-products of oxidation. This decomposition prevents the degradation of polymers and other materials .

Molecular Targets and Pathways: : The compound interacts with hydroperoxides, breaking them down into less harmful substances. This action helps in stabilizing the materials and preventing oxidative damage .

Biological Activity

Bis(2-butoxyethyl) isodecyl phosphite (BIDP) is a compound belonging to the class of organophosphate esters, which are widely used as flame retardants and plasticizers. Understanding its biological activity is crucial due to its potential impacts on human health and the environment. This article reviews various studies and findings regarding the biological effects of BIDP, focusing on its toxicity, neurodevelopmental effects, and regulatory considerations.

BIDP is a phosphite ester that can be used in various applications, including as a plasticizer in polymers and as a flame retardant. Its chemical structure allows it to interact with biological systems, raising concerns about its safety profile.

Toxicological Studies

  • Neurodevelopmental Toxicity :
    • A study assessed the neurodevelopmental toxicity of various organophosphate flame retardants, including BIDP. The research found that exposure to these compounds could disrupt neurodevelopmental processes in vitro. Specifically, it highlighted that certain organophosphates could affect oligodendrocyte differentiation, which is critical for proper neural function .
  • Cellular Effects :
    • Research utilizing a network formation assay on cortical cells indicated that BIDP could alter network development parameters in neuronal cultures. Such changes suggest potential neurotoxic effects that warrant further investigation .
  • Gene Expression Changes :
    • Exposure to organophosphate mixtures, including those containing BIDP, resulted in significant alterations in gene expression related to immune response and bone formation in animal models. This indicates that BIDP may have broader implications for developmental processes beyond neurotoxicity .

Case Studies

  • Case Study on Flame Retardants : A comprehensive evaluation of several flame retardants, including BIDP, revealed varying levels of neurodevelopmental hazards when tested using a human cell-based developmental neurotoxicity battery. The study suggested that while individual compounds might pose low risks at specific concentrations, cumulative exposure from mixtures could lead to significant health concerns .

Regulatory Considerations

The Canadian government has proposed regulatory actions for several organophosphate esters, including BIDP, due to their classification as harmful substances based on existing data. The risk management scope indicates that these substances may induce neurobehavioral and developmental effects in biota .

Data Summary

Study Focus Findings Reference
Neurodevelopmental ToxicityDisruption in oligodendrocyte differentiation; potential neurotoxic effects
Cellular EffectsAlteration of network formation parameters in cortical cells
Gene ExpressionChanges in immune response and bone formation genes after exposure
Regulatory ActionsProposed actions due to harmful classifications; potential neurobehavioral effects

Properties

CAS No.

93843-25-5

Molecular Formula

C22H47O5P

Molecular Weight

422.6 g/mol

IUPAC Name

bis(2-butoxyethyl) 8-methylnonyl phosphite

InChI

InChI=1S/C22H47O5P/c1-5-7-15-23-18-20-26-28(27-21-19-24-16-8-6-2)25-17-13-11-9-10-12-14-22(3)4/h22H,5-21H2,1-4H3

InChI Key

GWCPZKURSNTMCF-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCOP(OCCCCCCCC(C)C)OCCOCCCC

Origin of Product

United States

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